Benz[b]indolo[2,3-d][1]benzazepine, 5,10-dihydro-5-phenyl-
Description
Benz[b]indolo[2,3-d][1]benzazepine, 5,10-dihydro-5-phenyl- (CAS: 1799295-84-3) is a polycyclic heteroaromatic compound featuring fused indole and benzazepine moieties. Its structure includes a central seven-membered benzazepine ring fused with indole and benzene rings, creating a rigid, planar framework.
Properties
Molecular Formula |
C26H18N2 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
22-phenyl-8,22-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-1(15),2,4,6,9,11,13,16,18,20-decaene |
InChI |
InChI=1S/C26H18N2/c1-2-10-18(11-3-1)28-24-17-9-6-14-21(24)25-19-12-4-7-15-22(19)27-23-16-8-5-13-20(23)26(25)28/h1-17,27H |
InChI Key |
ADOGHJFRUXAZIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C5=CC=CC=C5NC6=CC=CC=C64 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz[b]indolo2,3-dbenzazepine, 5,10-dihydro-5-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the formation of the benzazepine ring can be achieved by transforming anthranilic acid derivatives . The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethyl sulfoxide (DMSO) or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing high-performance liquid chromatography (HPLC) for purification and mass spectrometry for characterization .
Chemical Reactions Analysis
Types of Reactions
Benz[b]indolo2,3-dbenzazepine, 5,10-dihydro-5-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include halogenation and nitration, often using reagents like bromine or nitric acid.
Common Reagents and Conditions
The reactions typically occur under controlled conditions, such as specific temperatures and pH levels. For example, oxidation reactions may require acidic or basic conditions depending on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Benz[b]indolo2,3-dbenzazepine, 5,10-dihydro-5-phenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of Benz[b]indolo2,3-dbenzazepine, 5,10-dihydro-5-phenyl- involves its interaction with cellular targets. It has been shown to induce reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress in cancer cells, leading to apoptosis . The compound’s ability to bind to specific proteins and disrupt their function is a key aspect of its anticancer activity .
Comparison with Similar Compounds
Indolo[3,2-b]carbazole
- Structure : Two indole units fused to a central benzene ring in a linear arrangement.
- Properties : High glass transition temperature (Tg), thermal stability, and electron-donating nitrogen atoms.
- Applications : Used as hole-transport layers in organic light-emitting diodes (OLEDs) due to efficient charge mobility .
- Contrast : Unlike the target benzazepine, indolo[3,2-b]carbazole lacks a seven-membered azepine ring, reducing conformational flexibility but enhancing thermal stability.
Indolo[2,3-a]carbazole (Staurosporine Derivatives)
- Structure : Angular fusion of indole and carbazole units.
- Properties : Biologically active, inhibiting protein kinases (e.g., staurosporine).
- Applications : Anticancer agents and biochemical tools .
- Contrast : The target compound’s benzazepine core may offer distinct binding profiles compared to the planar indolo[2,3-a]carbazole scaffold.
Benzo-Fused Heterocycles
3-(9H-Carbazol-9-yl)-5H-Benzo[d]Benzo[4,5]Imidazo[2,1-b][1,3]Thiazine (CzBBIT)
- Structure : Combines benzimidazole, thiazine, and carbazole units.
- Synthesis : Utilizes CuI/L-proline catalysis in DMF with Cs₂CO₃ as a base .
- Applications: Potential in optoelectronics due to extended π-conjugation.
- Contrast : CzBBIT’s sulfur-containing thiazine ring differs from the nitrogen-rich benzazepine system, affecting electronic properties.
Pharmaceutical Benzazepines
- Structure : Benzazepine core with variable substituents (e.g., antibody conjugates in ).
- Applications : TLR8 modulation and cancer therapy via targeted drug delivery .
Data Table: Key Comparative Features
Research Findings and Implications
- Pharmacological Potential: While highlights benzazepines in oncology, the target compound’s low toxicity and heteroaromatic system position it as a candidate for drug discovery, distinct from indolocarbazoles in materials science .
- Synthetic Challenges : Transition metal catalysis (e.g., CuI in ) may be applicable to its synthesis, though regioselectivity in ring fusion requires optimization.
Biological Activity
Benz[b]indolo[2,3-d]benzazepine, 5,10-dihydro-5-phenyl- is a complex heterocyclic compound that belongs to the class of indolo-benzazepines. This compound has garnered attention due to its diverse biological activities, which are primarily attributed to its interactions with various molecular targets involved in critical cellular processes.
Chemical Structure and Properties
The compound features a fused structure consisting of a benzene ring connected to an indole and a benzazepine moiety. The presence of a dihydro structure indicates additional hydrogen atoms that may influence the compound's reactivity and stability. The phenyl group at the 5-position enhances lipophilicity, potentially improving its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C26H18N2 |
| Molecular Weight | 358.43 g/mol |
| Density | 1.21 ± 0.1 g/cm³ (Predicted) |
| Boiling Point | 614.7 ± 28.0 °C (Predicted) |
Biological Activities
Research has highlighted several significant biological activities associated with Benz[b]indolo[2,3-d]benzazepine derivatives:
- Anticancer Activity : Several studies have indicated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism often involves the inhibition of cyclin-dependent kinases (Cdks) and tubulin polymerization, which are critical for cell cycle regulation .
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by modulating inflammatory pathways and cytokine production, which could be beneficial in treating chronic inflammatory diseases .
- Neuroprotective Properties : Some derivatives have shown potential in neuroprotection, particularly in models of neurodegenerative diseases like Alzheimer's disease. This is attributed to their ability to inhibit neurotoxic pathways .
The biological activity of Benz[b]indolo[2,3-d]benzazepine is largely dependent on its structural modifications, which enhance interactions with specific molecular targets:
- Receptor Interactions : The phenyl substituent plays a crucial role in the compound's interaction with dopamine receptors, particularly influencing selectivity and potency .
- Electrostatic Interactions : Studies suggest that electrostatic forces between the phenyl ring and receptor sites are significant for binding affinity, affecting the pharmacological profile of the compound .
Case Studies
- Anticancer Studies : A study demonstrated that certain derivatives of Benz[b]indolo[2,3-d]benzazepine exhibited cytotoxic effects on various cancer cell lines, leading to apoptosis through the activation of caspase pathways .
- Neuroprotection : In animal models of Alzheimer's disease, derivatives showed reduced amyloid-beta accumulation and improved cognitive function, indicating potential therapeutic applications in neurodegenerative disorders .
- Inflammation Models : In vitro studies revealed that these compounds could significantly reduce levels of pro-inflammatory cytokines in macrophage cultures, suggesting their utility in treating inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
